molecular formula C13H20BNO5 B8187857 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester

Cat. No.: B8187857
M. Wt: 281.11 g/mol
InChI Key: XRSZXTCCANPTSA-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H20BNO5. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-ethoxycarbonyl-4-methyl-oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group enhances the reactivity and selectivity of the reaction by stabilizing the transition state and facilitating the transmetalation step .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-oxazole-5-boronic acid pinacol ester
  • 4-Methyl-oxazole-5-boronic acid pinacol ester

Uniqueness

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid pinacol ester is unique due to its ethoxycarbonyl group, which provides additional functionalization options and enhances its reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5/c1-7-17-11(16)10-15-8(2)9(18-10)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSZXTCCANPTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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